N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide

Description

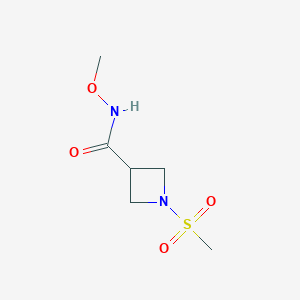

N-Methoxy-1-(methylsulfonyl)azetidine-3-carboxamide is a small-molecule compound featuring a strained four-membered azetidine ring. Key structural elements include:

- Carboxamide at position 3, enabling hydrogen-bonding interactions in biological systems.

- N-Methoxy substituent, which may influence steric and electronic properties.

Properties

IUPAC Name |

N-methoxy-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c1-12-7-6(9)5-3-8(4-5)13(2,10)11/h5H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAUWXLDWWIRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the ring-opening polymerization of azetidine monomers. One common method is the anionic ring-opening polymerization, which requires high temperatures (greater than 100°C) to proceed . This method involves the use of sulfonyl-activated azetidines, such as N-(methanesulfonyl)azetidine, as the starting material . Industrial production methods may vary, but they generally follow similar principles of polymerization and activation.

Chemical Reactions Analysis

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in the azetidine ring makes it particularly reactive under appropriate conditions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the azetidine ring and subsequent functionalization.

Scientific Research Applications

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidine derivatives have been studied for their potential as antibacterial and antimicrobial agents . Additionally, these compounds are explored for their use in drug discovery, particularly as motifs in the development of novel therapeutics .

Mechanism of Action

The mechanism of action of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive under specific conditions, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Core Structure and Substituent Positioning

Key Observations :

- The absence of isomerism in the target compound contrasts with phenolic sulfone derivatives, where reaction pH dictates substituent positioning .

Key Observations :

Pharmacokinetic Properties

Key Observations :

- The target compound’s lower LogP (vs. aromatic sulfones) suggests improved aqueous solubility, beneficial for oral absorption.

- Methylsulfonyl groups universally enhance metabolic stability across compared compounds .

Biological Activity

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure that contributes to its biological properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the carboxamide moiety plays a crucial role in molecular interactions.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders.

- Receptor Modulation : It has the potential to act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant anticancer properties by inducing apoptosis in various human cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, showing IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Case Study 2: Antimicrobial Properties

Research indicated that this compound also possesses antimicrobial properties, effectively inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests its potential as a therapeutic agent for resistant bacterial infections .

Research Findings

Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the azetidine ring can enhance its biological efficacy. For instance, substituents that promote hydrogen bonding have been shown to increase binding affinity to target proteins, thereby improving its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.